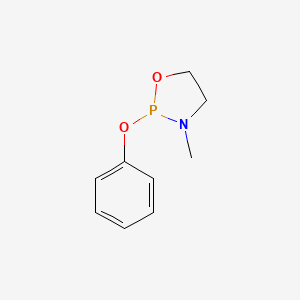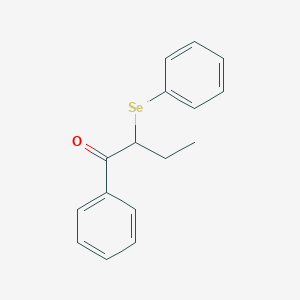
1-Butanone, 1-phenyl-2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-phenyl-2-(phenylseleno)- is an organic compound with a unique structure that includes a butanone backbone, a phenyl group, and a phenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- typically involves the reaction of 1-phenyl-2-butanone with phenylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for 1-Butanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as thiols or amines, can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: 1-Phenyl-2-butanone.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-phenyl-2-(phenylseleno)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, which may influence cellular oxidative stress levels. The compound’s effects are mediated through pathways involving selenium metabolism and its incorporation into selenoproteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-butanone: Lacks the phenylseleno group, making it less reactive in certain redox reactions.
1-Butanone, 1-phenyl-2-(methylseleno)-: Contains a methylseleno group instead of a phenylseleno group, which may alter its reactivity and biological activity.
Uniqueness
1-Butanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57204-89-4 |
|---|---|
Molekularformel |
C16H16OSe |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
1-phenyl-2-phenylselanylbutan-1-one |
InChI |
InChI=1S/C16H16OSe/c1-2-15(18-14-11-7-4-8-12-14)16(17)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI-Schlüssel |
HDWQRZXIBDFZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
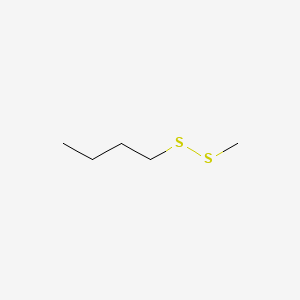
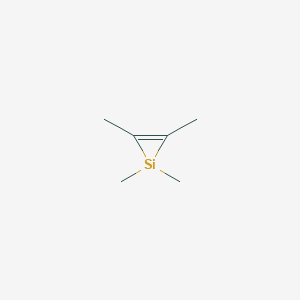
![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
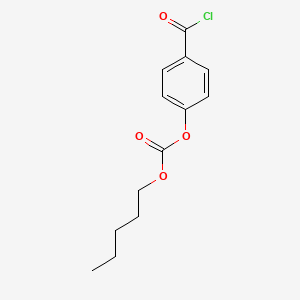
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
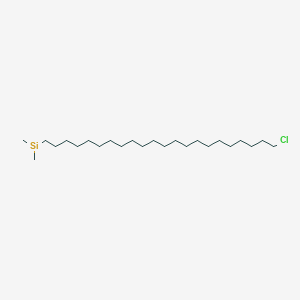

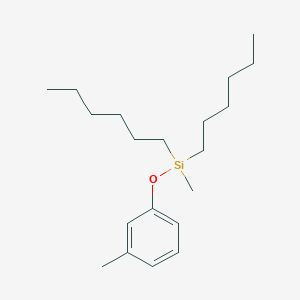
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
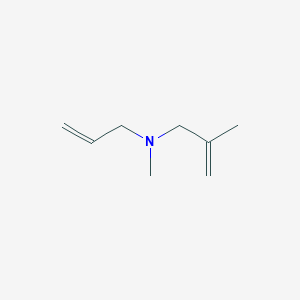
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
